5-(4-Methoxyphenyl)furan-3-carboxylic acid
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Overview
Description
Nurr1 agonist 4 is a synthetic compound designed to activate the nuclear receptor related 1 (Nurr1), also known as NR4A2. Nurr1 is a ligand-activated transcription factor predominantly expressed in neurons and plays a crucial role in neuroprotection and anti-neuroinflammatory activities. It has emerged as a promising target for treating neurodegenerative diseases such as Parkinson’s disease, Alzheimer’s disease, and multiple sclerosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nurr1 agonist 4 involves structure-guided design based on natural ligands like dihydroxyindole. A custom set of dihydroxyindole analogues is screened in silico to identify optimized candidates. These candidates are then synthesized on a microscale and tested for Nurr1 agonism. The primary hits are further characterized to obtain validated Nurr1 agonists .
Industrial Production Methods: Industrial production of Nurr1 agonist 4 would likely involve large-scale synthesis of the identified analogues, followed by purification and validation processes to ensure the compound’s potency and selectivity. The exact industrial methods would depend on the specific chemical structure and properties of Nurr1 agonist 4 .
Chemical Reactions Analysis
Types of Reactions: Nurr1 agonist 4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its potency and selectivity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products: The major products formed from these reactions are modified analogues of Nurr1 agonist 4 with enhanced binding affinity and selectivity for the Nurr1 receptor .
Scientific Research Applications
Nurr1 agonist 4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Biology: The compound is used to investigate the role of Nurr1 in neuronal development, neuroprotection, and anti-neuroinflammatory activities. .
Medicine: Nurr1 agonist 4 holds therapeutic potential for treating neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, and multiple sclerosis. .
Industry: The compound can be used in the pharmaceutical industry for developing new drugs targeting Nurr1 and related receptors. .
Mechanism of Action
Nurr1 agonist 4 exerts its effects by binding to the ligand-binding domain of the Nurr1 receptor. This binding induces a conformational change in the receptor, leading to the activation of downstream gene transcription. The activated Nurr1 receptor regulates the expression of genes involved in neuronal survival, neuroprotection, and anti-neuroinflammatory responses .
The molecular targets and pathways involved include the p-PKC-α/p-ERK1/2-Nurr1 signaling pathway, which plays a crucial role in reducing neuronal degeneration and promoting neuroprotection .
Comparison with Similar Compounds
- Amodiaquine-derived Nurr1 agonists
- Dihydroxyindole analogues
- Prostaglandins A1 and E1
- Natural fatty acid metabolites
Nurr1 agonist 4 stands out due to its nanomolar potency and high selectivity for the Nurr1 receptor, making it a superior chemical tool for studying Nurr1 activation and its therapeutic potential .
Properties
CAS No. |
87645-58-7 |
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Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C12H10O4/c1-15-10-4-2-8(3-5-10)11-6-9(7-16-11)12(13)14/h2-7H,1H3,(H,13,14) |
InChI Key |
KGKSJJKOSONHJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CO2)C(=O)O |
Origin of Product |
United States |
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